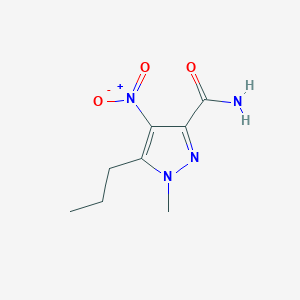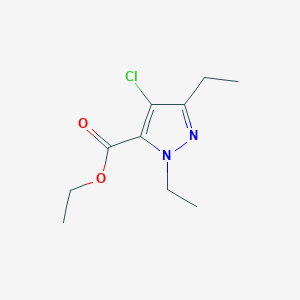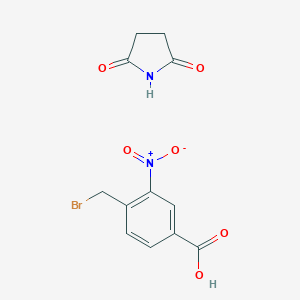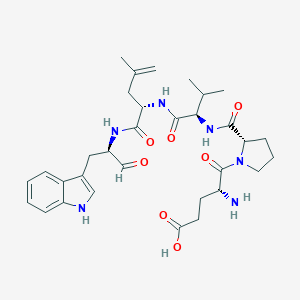
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential as pharmaceuticals and agrochemicals. The specific compound is not directly described in the provided papers, but related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and behaviors of the compound of interest .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors such as amino-pyrazolecarboxamides with other reagents to introduce different functional groups. For example, the synthesis of a related compound involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Another approach described the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis to synthesize a dimethyl-N-nitro pyrazole derivative . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives by modifying the substituents on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by techniques such as X-ray diffraction analysis. The crystal structures can reveal important features such as dihedral angles between rings, confirming the conformation of the molecules . Hydrogen bonding interactions, such as N-H...O and C-H...O, are commonly observed in the crystal structures of these compounds, contributing to their stability and packing in the solid state .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the introduction of nitro groups, as seen in the reaction of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid to yield nitro-substituted products . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, can be studied using techniques like thermogravimetric analysis (TG-DTG). Compounds in this class have been found to be thermally stable up to certain temperatures . Spectroscopic methods, including NMR, IR, and mass spectrometry, are used to characterize the compounds and confirm their structures . Additionally, computational methods like density functional theory (DFT) calculations can provide insights into the electronic structures and potential non-linear optical properties of these molecules .
Applications De Recherche Scientifique
Modified Synthesis Methods
Researchers have developed modified, economical, and efficient synthesis methods for variously substituted pyrazolo[4,3-d]pyrimidin-7-ones, including compounds structurally related to "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide." These methods leverage microwave irradiation for higher yields and shorter reaction times, demonstrating the chemical's utility in synthesizing complex heterocyclic compounds (Khan et al., 2005).
Hydrogen-Bonded Molecular Structures
Studies on hydrogen-bonded chains and sheets in derivatives of "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have revealed their potential in forming polarized structures, beneficial for developing materials with specific optical or electrical properties. These investigations highlight the chemical's role in advancing materials science (Portilla et al., 2007).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in synthesizing a range of heterocyclic compounds, including pyrazolo[4,3-d]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidines, showcasing its versatility in organic synthesis. These compounds have potential applications in pharmaceuticals, agrochemicals, and dyes (Maruthikumar & Rao, 2003).
Nematocidal Activity
Novel derivatives synthesized from "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have shown promising nematocidal activity, indicating the compound's potential in developing new agrochemicals for protecting crops from nematode infestations. This application underscores the compound's relevance in agriculture and pest management (Zhao et al., 2017).
Anticancer Research
Compounds derived from "1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide" have been evaluated as anticancer agents, particularly as mTOR inhibitors. These studies are crucial for developing new therapeutic agents against various cancers, showcasing the compound's application in medicinal chemistry and oncology (Reddy et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQVNCBOLIFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452601 |
Source


|
| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide | |
CAS RN |
247583-72-8 |
Source


|
| Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)


![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)







![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
